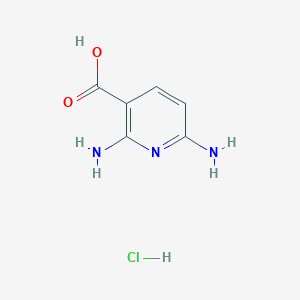

2,6-Diaminonicotinic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H8ClN3O2 |

|---|---|

Molecular Weight |

189.60 g/mol |

IUPAC Name |

2,6-diaminopyridine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2H,(H,10,11)(H4,7,8,9);1H |

InChI Key |

UOSNKHXQHWWBPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,6 Diaminonicotinic Acid Hydrochloride

Established Synthetic Pathways to the 2,6-Diaminonicotinic Acid Core Structure

The construction of the 2,6-diaminonicotinic acid core relies on established principles of pyridine (B92270) chemistry, primarily through the functionalization of halogenated precursors. Concurrently, the field is advancing toward more sustainable and efficient methodologies.

Synthesis from Halogenated Pyridine Precursors

The most prevalent route to the 2,6-diaminonicotinic acid core structure involves the nucleophilic aromatic substitution (SNAr) of dihalogenated nicotinic acid derivatives. Typically, 2,6-dichloro- or 2,6-dibromonicotinic acid serves as the starting material. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the halide ions at the C2 and C6 positions by an appropriate nitrogen nucleophile.

Direct amination using ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) is a straightforward approach but often necessitates harsh reaction conditions, such as high temperatures and pressures, typically carried out in an autoclave, which can limit its practicality. psu.edu

To circumvent these demanding conditions, transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been employed. These methods utilize palladium or copper catalysts with appropriate ligands to facilitate the carbon-nitrogen bond formation under significantly milder conditions, offering a broader substrate scope and improved functional group tolerance. nih.govresearchgate.net

An alternative strategy involves a two-step process beginning with the reaction of a 2,6-dihalopyridine derivative with hydrazine (B178648) to form a dihydrazino intermediate. Subsequent reduction of this intermediate, for instance, via catalytic hydrogenation, yields the desired diamino product. psu.edu A similar principle has been demonstrated in the regioselective 2,6-diamination of 2,4-dibromopyridine-N-oxide, highlighting the viability of displacing two halides on the pyridine ring to install amino groups. researchgate.net

Table 1: Representative Methods for Amination of Halogenated Pyridine Precursors

| Starting Material | Reagents/Catalyst | Conditions | Product | Key Features | Reference(s) |

| 2,6-Dichloronicotinic acid | 1. NH4OH | High temp., pressure (autoclave) | 2,6-Diaminonicotinic acid | Direct but harsh conditions | psu.edu |

| 2,6-Dibromonicotinic acid | 1. Amine source2. Pd or Cu catalyst, ligand | Mild to moderate temp. | 2,6-Diaminonicotinic acid | Milder conditions, broad scope | nih.govresearchgate.net |

| 2,6-Dichloronicotinic acid | 1. Hydrazine hydrate2. Reducing agent (e.g., Ra/Ni) | Step 1: Mild temp.Step 2: Varies | 2,6-Diaminonicotinic acid | Avoids high-pressure amination | psu.edu |

Exploration of Alternative and Green Synthetic Routes

In line with the principles of green chemistry, efforts are being directed towards developing more sustainable synthetic routes. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. researchgate.net

One promising area is the use of one-pot multicomponent reactions (MCRs), which can construct complex pyridine rings from simple acyclic precursors in a single step, often with high atom economy. researchgate.netnih.gov While not yet specifically reported for 2,6-diaminonicotinic acid, the development of MCRs for highly substituted aminopyridines is an active area of research.

Biocatalysis represents another frontier in green synthesis. The use of enzymes, such as transaminases, offers the potential for highly selective amination reactions under mild, aqueous conditions. rsc.org These biocatalytic systems could provide a sustainable alternative to traditional chemical methods for installing the amino groups on the pyridine ring. researchgate.netrug.nl Furthermore, catalyst-free methods are emerging, such as a synthesis of 2-aminopyridines from a dihydrothiazolopyridinium salt precursor, which proceeds under mild conditions without the need for a metal catalyst. nih.gov

Derivatization Strategies for Functional Group Transformation of 2,6-Diaminonicotinic Acid

The presence of three distinct functional groups—two amino groups and one carboxylic acid—on the pyridine scaffold allows for a wide range of derivatization reactions, enabling the synthesis of diverse chemical libraries.

Amidation Reactions and Synthesis of Amide Derivatives

The carboxylic acid moiety of 2,6-diaminonicotinic acid can be readily converted to a variety of amide derivatives through standard coupling reactions. This transformation is crucial for modulating the compound's physicochemical properties. The reaction typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. More modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for sensitive substrates, as they allow for rapid amide bond formation under mild conditions. nih.gov This approach is analogous to the synthesis of bis-amides from the related pyridine-2,6-dicarboxylic acid. nih.gov

Table 2: Common Reagents for Amide Synthesis from 2,6-Diaminonicotinic Acid

| Amine | Coupling Reagent(s) | Solvent | Conditions | Expected Product | Reference(s) |

| Primary Alkylamine | EDC, HOBt | DMF or DCM | Room Temperature | N-alkyl-2,6-diaminonicotinamide | nih.gov |

| Aniline Derivative | HATU, DIPEA | DMF | Room Temperature | N-aryl-2,6-diaminonicotinamide | nih.gov |

| Secondary Amine | DCC | DCM | 0°C to Room Temp. | N,N-dialkyl-2,6-diaminonicotinamide | mdpi.com |

Esterification Protocols for Carboxylic Acid Modification

Esterification of the carboxylic acid group is another fundamental derivatization strategy. The resulting esters can serve as protecting groups or as key intermediates for further transformations, such as transesterification or reduction.

The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, typically under reflux conditions.

Alternatively, for substrates sensitive to strong acids, esterification can be achieved under milder conditions. This can involve reaction with an alkyl halide in the presence of a non-nucleophilic base, or by using coupling agents like DCC with an alcohol and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Halogenation Reactions on the Pyridine Ring (e.g., Iodination, Chlorination, Bromination)

The pyridine ring of 2,6-diaminonicotinic acid is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two amino groups at the ortho and para positions. This directs incoming electrophiles, such as halogens, primarily to the C3 and C5 positions.

Iodination: Direct iodination can be achieved using molecular iodine (I2) in the presence of a base, or with reagents like N-iodosuccinimide (NIS). However, controlling the regioselectivity to achieve mono-iodination at either the C3 or C5 position can be challenging and may lead to a mixture of products.

Chlorination and Bromination: More selective halogenation can often be achieved using specific reagent systems. For instance, the regioselective chlorination and bromination of 2-aminopyridines have been successfully carried out using lithium chloride (LiCl) or lithium bromide (LiBr) in the presence of Selectfluor as an oxidant under mild conditions. rsc.org For bromination, reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), often in the presence of a strong acid like oleum, are effective. google.comchempanda.com The precise conditions and choice of reagent can influence the position and degree of halogenation.

Table 3: Electrophilic Halogenation of the 2,6-Diaminonicotinic Acid Ring

| Halogenation Type | Reagent(s) | Conditions | Position(s) Targeted | Key Features | Reference(s) |

| Iodination | I2 / Base or NIS | Mild, controlled temp. | C3 and/or C5 | Potential for mixtures | |

| Chlorination | LiCl, Selectfluor | Mild, DMF solvent | C3 and/or C5 | High regioselectivity reported for 2-aminopyridines | rsc.org |

| Bromination | NBS or DBDMH / Oleum | Varies | C3 and/or C5 | Effective for activated pyridine rings | google.com |

Other Electrophilic and Nucleophilic Substitution Reactions Involving Amino and Carboxylic Acid Groups

The chemical reactivity of 2,6-diaminonicotinic acid is largely dictated by its three functional groups: two amino groups (-NH₂) and one carboxylic acid group (-COOH), all attached to a pyridine ring. These groups can participate in a variety of electrophilic and nucleophilic substitution reactions to create a diverse range of derivatives.

The carboxylic acid group is a prime site for nucleophilic acyl substitution . In this two-stage mechanism, a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the leaving group to regenerate the carbonyl. libretexts.org This pathway allows for the conversion of the carboxylic acid into several other functional groups. Common transformations include:

Esterification: Reaction with alcohols (alcoholysis), often under acidic catalysis, yields esters.

Amidation: Reaction with ammonia or primary/secondary amines (aminolysis) produces amides. libretexts.org

The reactivity of carboxylic acid derivatives towards nucleophiles follows a general trend, with acyl halides being the most reactive and amides the least. libretexts.org Therefore, converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, is a common strategy to facilitate these reactions. For instance, reacting picolinic acid (pyridine-2-carboxylic acid) with thionyl chloride generates the highly reactive picolinoyl chloride in situ, which can then readily react with various amines to form amides. researchgate.net

The two amino groups on the pyridine ring are nucleophilic and can undergo electrophilic substitution . The lone pair of electrons on the nitrogen atoms can attack various electrophiles. A key example of this reactivity is acylation, a reaction that forms amides by substituting a hydrogen on the amino group. In a reported synthesis, the amino groups of 2,6-diaminopyridine (B39239) were reacted with rhodamine acid chloride, an acyl chloride, to yield a rhodamine-coupled amide derivative. nih.govacs.org This highlights the capability of the exocyclic amino groups to act as potent nucleophiles.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency of synthesizing and derivatizing 2,6-diaminonicotinic acid is highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently adjusted in academic research to maximize yields and purity include the choice of catalyst, solvent, reaction temperature, and duration.

The influence of temperature and time is critical in controlling reaction outcomes. In the synthesis of nicotinic acid through the oxidation of nicotine (B1678760), for example, both parameters significantly affect the yield. As shown in the table below, extending the reaction time and increasing the temperature can lead to a higher yield of the desired product, likely by providing sufficient energy to overcome the activation barrier and allowing the reaction to proceed to completion.

| Temperature (°C) | Time (h) | Nicotinic Acid Yield (g) |

|---|---|---|

| 60 | 2 | 0.79 |

| 60 | 4 | 0.92 |

| 60 | 6 | 1.20 |

| 55 | 8 | 1.10 |

| 60 | 8 | 1.20 |

| 65 | 8 | 1.27 |

| 70 | 8 | 1.35 |

Data adapted from a study on the oxidation of nicotine to nicotinic acid, illustrating the general principles of reaction optimization. jetir.org

Catalytic Approaches in 2,6-Diaminonicotinic Acid Derivatization

Catalysis plays a pivotal role in the derivatization of carboxylic acids, particularly in the formation of amide bonds (acid-amine coupling), which is a key reaction for the carboxylic acid group of the title compound. growingscience.com Direct amidation of carboxylic acids with amines is often thermodynamically favorable but kinetically slow, necessitating the use of catalysts or coupling agents to proceed at a reasonable rate. mdpi.com

A variety of catalytic systems have been developed for this purpose. Coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. growingscience.com More modern and efficient catalysts include uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). growingscience.com Research comparing these catalysts for specific reactions has shown significant differences in their effectiveness. For instance, in one study on acid-amine coupling, HATU provided a superior outcome compared to other reagents. growingscience.com

| Coupling Reagent / Catalyst | Base | Reaction Outcome |

|---|---|---|

| HATU | DIPEA | Successful product formation |

| POCl₃ | Pyridine | Incomplete reaction after 48h |

| DCC | DMAP | Incomplete reaction after 48h |

This table summarizes findings from an acid-amine coupling study, demonstrating the superior performance of the HATU catalyst system. growingscience.com

Other advanced catalytic systems include those based on boronic acids and transition metals like nickel, which can facilitate direct amidation of esters. mdpi.com Copper-based catalysts have also been employed in the asymmetric synthesis of β-amino acid derivatives, showcasing the versatility of metal catalysis in derivatizing molecules with amine functionalities. nih.gov

Solvent Effects and Reaction Thermodynamics

The choice of solvent is a critical factor that can dramatically influence reaction rates and outcomes. Solvent properties such as polarity, dielectric constant, and the ability to form hydrogen bonds can stabilize reactants, transition states, or products to different extents, thereby altering the reaction kinetics. researchgate.net

In the context of nicotinic acid derivatives, studies have shown that reaction rates can be highly sensitive to the solvent environment. For example, the rate constants for the reaction of 2-substituted nicotinic acids with diazodiphenylmethane (B31153) were found to vary significantly across a range of aprotic solvents. researchgate.net An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex but decrease the rates of reactions where charge is dispersed. researchgate.net Protic solvents can also influence reactivity by forming hydrogen bonds with reactants or by reacting with strong nucleophiles, thereby reducing their effectiveness. researchgate.net

Reaction thermodynamics, particularly the influence of temperature, is fundamental to controlling product distribution and yield. As demonstrated in the optimization of nicotinic acid synthesis, increasing the reaction temperature generally increases the reaction rate. jetir.org This is because higher temperatures provide more kinetic energy to the reacting molecules, increasing the frequency of collisions that have sufficient energy to overcome the activation energy barrier. This allows for thermodynamic control over the reaction, favoring the formation of the most stable product.

Chemical Reactivity and Mechanistic Investigations of 2,6 Diaminonicotinic Acid Hydrochloride

Intrinsic Chemical Reactivity Profiles of the Diaminopyridine Moiety

The arrangement of two strongly electron-donating amino groups and one electron-withdrawing carboxylic acid group on the pyridine (B92270) ring creates a unique electronic environment that governs its reactions.

Oxidation Pathways and Products

The 2,6-diaminopyridine (B39239) framework is susceptible to oxidation, leading primarily to polymerization. Both chemical and enzymatic methods can be employed to initiate these oxidation pathways. In a notable study, the oxidative polymerization of 2,6-diaminopyridine (DAP) was achieved using hydrogen peroxide (H₂O₂) in a basic aqueous environment, yielding a polymer designated as Poly(DAP-ox). nih.govresearchgate.net

Alternatively, an enzymatic approach utilizing horseradish peroxidase (HRP) as a catalyst in the presence of H₂O₂ results in the formation of a different polymer, Poly(DAP-en). nih.govresearchgate.net Spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, FT-IR, and UV-Vis, has been used to characterize these polymeric products. nih.gov The proposed mechanism involves the formation of cation radicals followed by C-N coupling and chain elongation, resulting in conjugated polymer structures. researchgate.net Comparative analyses have shown that the polymer obtained through enzymatic polymerization exhibits different thermal and morphological properties from the one produced by chemical oxidation. nih.govresearchgate.net For instance, Poly(DAP-en) showed a higher thermal decay temperature (342 °C) compared to Poly(DAP-ox) (181 °C). nih.gov

| Method | Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|

| Chemical Oxidation | H₂O₂ in aqueous basic environment | Poly(DAP-ox) | Lower thermal stability (Decay Temp: 181 °C). | nih.gov |

| Enzymatic Polymerization | Horseradish Peroxidase (HRP), H₂O₂ | Poly(DAP-en) | Higher thermal stability (Decay Temp: 342 °C) and higher average molar mass. | nih.gov |

Reduction Pathways and Products

The pyridine ring of 2,6-diaminonicotinic acid can undergo reduction, typically catalytic hydrogenation, to yield the corresponding piperidine (B6355638) derivative. The use of a rhodium oxide (Rh₂O₃) catalyst under mild conditions has been shown to be effective for the hydrogenation of a wide variety of functionalized pyridines. rsc.org This process would convert the aromatic pyridine ring into a saturated piperidine ring.

Furthermore, the carboxylic acid group at the 3-position is also susceptible to reduction. A common method for reducing the carboxylic acid of nicotinic acid and its derivatives involves a two-step process: first, esterification to the corresponding methyl ester, followed by reduction with a system like sodium borohydride (B1222165) in methanol (B129727) (NaBH₄-MeOH), which yields the primary alcohol. scholarsresearchlibrary.com Applying this to 2,6-diaminonicotinic acid would be expected to produce 2,6-diamino-3-(hydroxymethyl)pyridine. Selective reduction of either the ring or the carboxylic acid would depend heavily on the choice of reducing agent and reaction conditions.

Nucleophilic Reactivity of the Amino Groups

The two amino groups at the C2 and C6 positions are primary nucleophiles and readily participate in a variety of reactions, most notably acylation. These amino groups can react with acylating agents such as acid chlorides or anhydrides in nucleophilic acyl substitution reactions to form the corresponding amides. libretexts.orgyoutube.com For example, 2,6-diaminopyridine has been reacted with rhodamine acid chloride to synthesize rhodamine-coupled derivatives, a reaction that proceeds via nucleophilic attack of the amino group on the acyl chloride. nih.govacs.org This reactivity is a cornerstone for creating more complex derivatives and functional materials.

The general mechanism for these reactions is a two-step addition-elimination process. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride) to form the stable amide product. youtube.commasterorganicchemistry.com

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Rhodamine Acid Chloride | Rhodamine-coupled Diaminopyridine | nih.govacs.org |

| N-Acylation | Benzoyl Chloride | N,N'-Dibenzoyl-2,6-diaminopyridine | - |

| Metal Coordination | Fe³⁺, Al³⁺ ions | Metal-Ligand Complex | nih.gov |

Electrophilic Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring towards electrophilic aromatic substitution is significantly influenced by its substituents. A bare pyridine ring is generally unreactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, in 2,6-diaminonicotinic acid, the two amino groups at positions 2 and 6 are powerful activating groups. wikipedia.orgorganicchemistrytutor.com

These amino groups donate electron density into the ring via resonance, particularly at the ortho and para positions. organicchemistrytutor.comyoutube.com

The C2-amino group directs electrophiles to the C3 (ortho) and C5 (para) positions.

The C6-amino group directs electrophiles to the C5 (ortho) and C3 (para) positions.

Detailed Mechanistic Studies of Key Synthetic Transformations

The unique electronic structure of diaminopyridines has enabled their use in advanced catalytic transformations. One of the most significant is the ruthenium-catalyzed amination of aminopyridines, which proceeds through a novel mechanism involving π-coordination. organic-chemistry.orgchemistryviews.orgresearchgate.net

In this transformation, a ruthenium(II) complex acts as an arenophilic π-acid, reversibly coordinating to the aminopyridine ring in an η⁶-fashion. organic-chemistry.orgchemistryviews.org This π-coordination withdraws electron density from the ring, making it highly electrophilic. This activation facilitates a nucleophilic aromatic substitution (SₙAr) reaction, where an external amine can displace the original amino group. The process involves the formation of a transient η⁶-pyridine complex as the key reactive intermediate. organic-chemistry.orgresearchgate.net This catalytic cycle provides a powerful method for C-N bond cleavage and formation on the pyridine ring, a transformation that is typically challenging. organic-chemistry.org

Another important reaction is the Chichibabin reaction, a classic method for the amination of pyridines. The synthesis of 2,6-diaminopyridine from pyridine can be achieved using sodium amide (NaNH₂). google.com This reaction is a nucleophilic substitution where the amide anion (:NH₂⁻) directly attacks the pyridine ring, followed by the elimination of a hydride ion (H⁻). google.com

Stereochemical Aspects of 2,6-Diaminonicotinic Acid Derivatization

2,6-Diaminonicotinic acid hydrochloride is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, stereochemical considerations are not applicable to the compound itself.

However, stereochemistry becomes a crucial aspect during its derivatization if chiral reagents are used or if a new stereocenter is created in the product. For instance, if the amino groups were to be reacted with a chiral acid chloride, the resulting product would be a mixture of diastereomers. Similarly, catalytic reduction of the pyridine ring to a substituted piperidine can create multiple stereocenters. The stereochemical outcome (i.e., the specific stereoisomer formed) would depend on the catalyst, reaction conditions, and the steric influence of the existing substituents. While no specific studies on the stereoselective derivatization of 2,6-diaminonicotinic acid were identified, the principles of asymmetric synthesis would apply to any such transformations.

Table of Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Subject of the article |

| 2,6-Diaminopyridine (DAP) | Core moiety, starting material for polymerization |

| Hydrogen peroxide (H₂O₂) | Oxidizing agent |

| Piperidine | Product of pyridine ring reduction |

| Rhodium oxide (Rh₂O₃) | Catalyst for hydrogenation |

| Sodium borohydride (NaBH₄) | Reducing agent |

| 2,6-diamino-3-(hydroxymethyl)pyridine | Potential reduction product |

| Rhodamine acid chloride | Acylating agent |

| Sodium amide (NaNH₂) | Reagent for Chichibabin reaction |

| Pyridine | Parent heterocycle |

Spectroscopic and Structural Characterization in 2,6 Diaminonicotinic Acid Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 2,6-Diaminonicotinic acid hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups.

In a typical deuterated solvent such as DMSO-d₆, the two aromatic protons on the pyridine (B92270) ring would appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing carboxylic acid group. For comparison, in 2-aminonicotinic acid, the aromatic protons appear at approximately 8.16, 8.03, and 6.60 ppm. The protons of the two amino groups and the carboxylic acid proton would likely appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The formation of the hydrochloride salt would lead to the protonation of one of the nitrogen atoms, likely the pyridine ring nitrogen, which would further influence the chemical shifts of the nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 | Doublet |

| Aromatic CH | 6.0 - 7.0 | Doublet |

| Amino NH₂ | Variable | Broad Singlet |

| Carboxylic Acid OH | Variable | Broad Singlet |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them. The carbon atom of the carboxylic acid group (C=O) is expected to have the largest chemical shift, typically in the range of 160-185 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region (100-160 ppm). The carbons bonded to the amino groups (C2 and C6) would be expected to have higher chemical shifts compared to the other ring carbons due to the electronegativity of the nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| C2 (C-NH₂) | 150 - 160 |

| C6 (C-NH₂) | 150 - 160 |

| C3 (C-COOH) | 110 - 120 |

| C4 (CH) | 135 - 145 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques offer deeper insights into molecular connectivity and spatial relationships. Techniques such as COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, confirming the connectivity of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can correlate proton and carbon signals, allowing for the unambiguous assignment of all ¹H and ¹³C resonances.

Saturation Transfer Difference (STD) NMR is a powerful technique for studying ligand-receptor interactions. While not directly applicable to the structural elucidation of the small molecule itself, it could be employed in future studies to investigate the binding of 2,6-diaminonicotinic acid derivatives to biological macromolecules.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the amino groups, the carboxylic acid group, and the aromatic ring.

N-H stretching: The amino groups (NH₂) would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is typical for a primary amine.

O-H stretching: The carboxylic acid O-H group would exhibit a broad absorption band over a wide range, typically from 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching vibrations.

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be expected in the region of 1700-1730 cm⁻¹.

C=C and C=N stretching: The aromatic ring would show characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

N-H bending: The N-H bending vibrations of the amino groups would appear around 1600 cm⁻¹.

The formation of the hydrochloride salt may lead to the appearance of a broad absorption due to the N-H⁺ stretching of the pyridinium (B92312) ion.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | 3300 - 3500 |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 |

| C=C, C=N Stretch (Aromatic) | 1400 - 1600 |

Note: These are predicted values based on characteristic IR frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide further structural information. For a carboxylic acid, a common fragmentation is the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl group (•COOH, mass 45). For an amine, fragmentation often occurs at the C-C bond adjacent to the nitrogen atom. The fragmentation of the pyridine ring would also produce characteristic ions.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aminonicotinic acid |

Other Analytical Techniques (e.g., Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX))

Beyond spectroscopic methods that probe electronic and vibrational properties, other analytical techniques provide information on the morphology, elemental composition, and crystalline structure of materials like this compound.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a solid sample at high magnifications. In the context of this compound, SEM analysis would reveal the particle shape, size distribution, and surface texture of the crystalline powder. This information is crucial for understanding the physical properties of the compound, such as its solubility and dissolution rate. For instance, SEM could distinguish between amorphous and crystalline forms or identify different crystal habits (e.g., needles, plates).

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. The SEM's electron beam excites atoms in the sample, causing them to emit X-rays at characteristic energies for each element. By detecting and analyzing these X-rays, EDX can determine the elemental composition of the sample.

For a sample of this compound (C₆H₈ClN₃O₂), SEM-EDX analysis would be expected to provide the following information:

Morphological Analysis (SEM): Detailed images of the crystal structure, including grain size and shape.

Elemental Composition (EDX): Detection and semi-quantitative analysis of the constituent elements. The EDX spectrum would show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl). This confirms the presence of the key elements of the compound and can be used to assess the purity and homogeneity of the sample. For example, the absence of unexpected elemental peaks would indicate a high level of purity.

Table 2: Expected SEM-EDX Data for this compound

| Technique | Information Provided | Expected Observations for this compound |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and shape | Visualization of the crystalline structure (e.g., prismatic, acicular) and assessment of particle size distribution. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition | Detection of characteristic X-ray peaks for Carbon, Nitrogen, Oxygen, and Chlorine, confirming the elemental makeup of the compound. |

Together, SEM and EDX provide a comprehensive characterization of the solid-state properties of this compound, complementing the molecular-level information obtained from other spectroscopic techniques.

Computational and Theoretical Chemistry Studies of 2,6 Diaminonicotinic Acid Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. For 2,6-Diaminonicotinic acid hydrochloride, DFT methods can be used to model its behavior at the atomic level, offering a detailed picture of its electronic landscape.

The electronic structure of a molecule governs its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In a hypothetical DFT study of this compound, the presence of electron-donating amino groups (-NH2) and an electron-withdrawing carboxylic acid group (-COOH) on the pyridine (B92270) ring would significantly influence the electron distribution. The protonation of one of the nitrogen atoms to form the hydrochloride salt would further modulate this electronic structure.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily localized on the diaminopyridine ring, indicating its role as the primary electron donor. |

| LUMO | -1.8 | Distributed across the protonated pyridine ring and the carboxylic acid group, suggesting these are the primary electron-accepting regions. |

| HOMO-LUMO Gap | 4.4 | This relatively large gap suggests good kinetic stability for the molecule. |

This data is illustrative and based on typical values for similar aromatic compounds calculated using DFT at the B3LYP/6-31G(d) level of theory.

DFT calculations are highly effective in predicting spectroscopic parameters such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, theoretical vibrational spectra would reveal characteristic peaks for the N-H, C=O, and C-N bonds, which would be sensitive to the protonation state and intermolecular interactions.

Conformational analysis is another area where DFT provides critical insights. The orientation of the carboxylic acid group relative to the pyridine ring can be investigated to identify the most stable conformers. The presence of the hydrochloride can influence the preferred conformation through intramolecular hydrogen bonding. A study on a related diamine hydrochloride, 2,2-dimethylpropane-1,3-diaminium dichloride, demonstrated the utility of computational methods in understanding the conformational preferences in the solid state. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3400 - 3500 |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1730 |

| Pyridine Ring | C=C/C=N Stretch | 1550 - 1650 |

| Hydrochloride (N⁺-H) | N-H Stretch | 2800 - 3200 |

These are typical frequency ranges and would be more precisely determined through specific DFT calculations.

Understanding the reactivity of this compound, for instance, in synthetic modifications or metabolic processes, can be achieved through reaction pathway modeling. DFT can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The energy barrier associated with the transition state determines the reaction rate. For example, the esterification of the carboxylic acid group could be modeled to understand its mechanism and optimize reaction conditions.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution or a crystal lattice. MD simulations model the movement of atoms over time, providing a dynamic picture of intermolecular interactions.

For this compound in an aqueous solution, MD simulations could reveal the nature of its hydration shell, showing how water molecules interact with the amino groups, the carboxylic acid, and the hydrochloride moiety through hydrogen bonding. These simulations would also provide insights into the conformational flexibility of the molecule in solution.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for 2,6-Diaminonicotinic Acid Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For derivatives of 2,6-Diaminonicotinic acid, a QSRR model could be developed to predict their reactivity in a particular chemical transformation based on calculated molecular descriptors.

These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). A study on 6-substituted nicotine (B1678760) derivatives successfully used a combination of a lipophilicity parameter (π) and a steric parameter (molar volume) to model their affinity for nicotinic acetylcholine (B1216132) receptors. researchgate.net A similar approach could be applied to a series of 2,6-Diaminonicotinic acid derivatives to predict their reactivity in a given reaction.

Table 3: Examples of Molecular Descriptors for QSRR Analysis of 2,6-Diaminonicotinic Acid Derivatives

| Descriptor Type | Descriptor Example | Potential Application in QSRR |

| Electronic | HOMO Energy | Correlating with susceptibility to electrophilic attack. |

| Steric | Molecular Volume | Modeling the effect of substituent size on reaction rates. |

| Lipophilic | LogP | Predicting reactivity in biphasic reaction systems. |

By building a robust QSRR model, the reactivity of new, unsynthesized derivatives of 2,6-Diaminonicotinic acid could be predicted, thereby guiding the design of molecules with desired chemical properties.

Coordination Chemistry and Metal Complex Formation with 2,6 Diaminonicotinic Acid Hydrochloride

Role of 2,6-Diaminonicotinic Acid as a Multidentate Ligand

2,6-Diaminonicotinic acid possesses a rich array of potential coordination sites, positioning it as a versatile multidentate ligand. The structure features a pyridine (B92270) ring nitrogen, two amino groups at the 2 and 6 positions, and a carboxylic acid group at the 3 position. This arrangement allows for several possible modes of coordination with a central metal ion.

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal atom in a coordination complex. libretexts.org 2,6-Diaminonicotinic acid can theoretically act as a bidentate, tridentate, or even a bridging ligand, depending on the reaction conditions, the nature of the metal ion, and the steric and electronic environment.

Potential Coordination Modes:

Bidentate Coordination: The ligand could coordinate to a metal center through the pyridine nitrogen and one of the adjacent amino groups, forming a five-membered chelate ring. Alternatively, coordination could occur via the pyridine nitrogen and the carboxylate group, though this is less common for adjacent substitutions. Another bidentate mode could involve the two amino groups.

Tridentate Coordination: A common and stable coordination mode for similar pincer-type ligands involves the two amino nitrogens and the pyridine ring nitrogen, forming two fused five-membered chelate rings. This tridentate "N,N,N" coordination imparts significant stability to the resulting metal complex.

Bridging Coordination: In polynuclear complexes, the carboxylate group could bridge two metal centers, while the nitrogen atoms coordinate to one or both of the metals.

The specific coordination mode adopted is influenced by factors such as the pH of the reaction medium, which affects the protonation state of the amino and carboxyl groups, and the preferred coordination geometry of the metal ion. The hydrochloride salt form implies that one or more of the basic nitrogen atoms are protonated, which would likely require deprotonation before coordination can occur.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,6-diaminonicotinic acid hydrochloride typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Often, a base is added to deprotonate the ligand and facilitate coordination.

A general synthetic procedure can be outlined as follows:

Dissolution of this compound in a solvent such as ethanol, methanol (B129727), or a mixture including water.

Addition of a stoichiometric amount of a base (e.g., sodium hydroxide (B78521), triethylamine) to deprotonate the ligand in situ.

Addition of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, or zinc) to the ligand solution.

The reaction mixture is often stirred and may be heated to promote complex formation.

The resulting metal complex may precipitate out of the solution upon cooling or after removal of some of the solvent. The solid product is then collected by filtration, washed, and dried.

Characterization Techniques:

Once synthesized, the metal complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in determining the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N (pyridine), N-H (amino), and C=O (carboxylate) groups upon complexation provides evidence of their involvement in bonding to the metal ion.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion, which helps in determining the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can elucidate the binding mode.

Elemental Analysis: This technique is used to determine the empirical formula of the complex by measuring the percentage composition of carbon, hydrogen, and nitrogen.

Molar Conductivity Measurements: These measurements help in determining whether the anions of the metal salt are coordinated to the metal ion or are present as counter-ions in the complex, thus indicating the electrolytic nature of the complex.

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons in the metal ion and can help in deducing the geometry of the complex.

Mechanistic Studies of Coordination and Ligand Exchange

The formation of a metal complex from a solvated metal ion and a ligand in solution is a substitution reaction where solvent molecules in the coordination sphere of the metal ion are replaced by the ligand. The mechanism of this process can be associative, dissociative, or interchange in nature.

For a multidentate ligand like 2,6-diaminonicotinic acid, the coordination process is typically stepwise. The first step involves the coordination of one of the donor atoms to the metal ion, followed by the sequential coordination of the other donor atoms in a process known as chelation. The formation of stable chelate rings is a significant driving force for the complexation reaction.

Ligand Exchange Reactions:

Ligand exchange reactions involve the substitution of one ligand in a coordination complex by another. The rate of ligand exchange can vary significantly depending on the nature of the metal ion, the ligands involved, and the reaction conditions. Complexes of 2,6-diaminonicotinic acid would be expected to be relatively inert to ligand exchange due to the chelate effect, which enhances the thermodynamic and kinetic stability of the complex.

Mechanistic studies of these reactions can be carried out using techniques such as stopped-flow spectrophotometry to monitor rapid reactions, and NMR spectroscopy to follow slower ligand exchange processes. The data obtained from these studies can provide insights into the reaction pathways and the factors that control the reactivity of the metal complexes.

Applications as Ligands in Catalysis (e.g., transition metal catalysis)

Metal complexes are widely used as catalysts in a variety of organic transformations. The ligand plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. The multidentate nature of 2,6-diaminonicotinic acid makes it an attractive ligand for the development of novel catalysts.

Potential Catalytic Applications:

Oxidation Reactions: Metal complexes with ligands containing N and O donor atoms are often effective catalysts for oxidation reactions. For instance, manganese complexes have been shown to catalyze the oxidation of phenols and styrenes. nih.gov It is plausible that complexes of 2,6-diaminonicotinic acid with metals like manganese or iron could exhibit similar catalytic activity.

Hydrogenation Reactions: Ruthenium and rhodium complexes with nitrogen-containing ligands are well-known catalysts for hydrogenation and transfer hydrogenation reactions of ketones and other unsaturated compounds. mdpi.com The N,N,N-coordination potential of 2,6-diaminonicotinic acid could be exploited to synthesize stable and efficient hydrogenation catalysts.

Cross-Coupling Reactions: Palladium and nickel complexes are extensively used in C-C and C-N cross-coupling reactions. The design of the ligand is critical for the success of these reactions. A ligand like 2,6-diaminonicotinic acid could provide the necessary stability and electronic environment to the metal center to facilitate the catalytic cycle.

While specific catalytic applications of this compound complexes are not yet reported in the available literature, the structural features of the ligand suggest significant potential in this area. Further research into the synthesis and catalytic evaluation of its metal complexes is warranted to explore these possibilities. The table below provides a hypothetical overview of potential catalytic applications based on analogous systems.

| Metal Ion | Potential Catalytic Reaction | Reference to Analogous Systems |

| Manganese(III) | Oxidation of phenols and olefins | nih.gov |

| Ruthenium(II) | Transfer hydrogenation of ketones | mdpi.com |

| Group 3 Metals | Intramolecular alkene hydroamination | rsc.org |

| Histidine-Metal Complexes | Oxidation of cyclohexene | researchgate.net |

Advanced Applications in Chemical Sciences and Material Science Research Utilizing 2,6 Diaminonicotinic Acid Hydrochloride

Precursor in the Synthesis of Novel Heterocyclic Systems

The strategic placement of reactive sites in 2,6-diaminonicotinic acid hydrochloride makes it an ideal starting material for the construction of diverse heterocyclic systems. The amino groups can readily participate in condensation reactions, while the carboxylic acid and the pyridine (B92270) nitrogen offer additional points for chemical modification, enabling the synthesis of intricate molecular frameworks.

Construction of Polycyclic Molecular Architectures

While direct examples of the use of this compound in the synthesis of polycyclic aromatic hydrocarbons are not extensively documented, the broader class of diaminopyridines serves as a crucial precursor for such structures. The amino functionalities can be diazotized and subsequently converted to other groups, or they can participate in cyclization reactions to form fused ring systems. For instance, derivatives of 2,6-diaminopyridine (B39239) are utilized in the synthesis of pyrido[2,3-d:6,5-d']dipyrimidines, which are tricyclic systems with interesting biological activities. nih.gov The general strategy involves the condensation of the diaminopyridine moiety with other reactive species to build up the polycyclic framework. This approach highlights the potential of this compound to serve as a foundational element in the creation of novel polycyclic compounds with unique electronic and photophysical properties.

Integration into Complex Molecular Frameworks

The trifunctional nature of this compound allows for its seamless integration into complex molecular frameworks, including macrocycles and cage-like structures. The amino and carboxylic acid groups can be selectively reacted to form amide or imine linkages, leading to the formation of large, well-defined architectures. For example, the condensation of 2,6-diaminopyridine with dicarbonyl compounds is a common strategy for synthesizing macrocyclic Schiff bases. These macrocycles can act as ligands for metal ions, forming coordination complexes with potential applications in catalysis and sensing. The principles demonstrated in these syntheses can be extrapolated to this compound, where the carboxylic acid group can be used to further functionalize the resulting macrocycle or to direct its assembly into more complex supramolecular structures.

Exploration in Supramolecular Chemistry and Non-Covalent Interactions

The ability of this compound to form multiple, directional non-covalent interactions makes it a fascinating subject of study in supramolecular chemistry. The amino groups and the carboxylic acid can act as both hydrogen bond donors and acceptors, while the pyridine ring can participate in π-π stacking interactions.

Research on related aminopyridine-carboxylic acid systems has demonstrated the formation of robust supramolecular synthons. nih.gov For instance, the interaction between a carboxylic acid and a pyridine nitrogen often leads to the formation of a well-defined hydrogen-bonded motif. nih.gov Similarly, amino groups can form strong hydrogen bonds with carboxylic acids. In the solid state, these interactions can lead to the formation of one-, two-, or three-dimensional networks, influencing the crystal packing and the material's physical properties.

The crystal structure of pyridine-2,6-dicarboxylic acid, a closely related compound, reveals a one-dimensional supramolecular structure stabilized by strong, symmetric double hydrogen bonds. researchgate.netnih.gov This highlights the propensity of such substituted pyridines to form predictable and stable hydrogen-bonding patterns. The presence of two amino groups in this compound would introduce additional possibilities for hydrogen bonding, potentially leading to more complex and intricate supramolecular assemblies.

Below is a table summarizing common supramolecular synthons observed in aminopyridine-carboxylic acid systems:

| Synthon Type | Interacting Groups | Typical Distance Range (Å) |

| Acid-Pyridine | Carboxylic Acid OH and Pyridine N | 2.5 - 2.8 |

| Acid-Amine | Carboxylic Acid OH and Amino NH | 2.5 - 3.0 |

| Amine-Pyridine | Amino NH and Pyridine N | - |

| π-π Stacking | Pyridine Rings | 3.3 - 3.8 |

Integration into Polymeric Materials and Surface Coatings

The bifunctional nature of the amino groups in this compound makes it a suitable monomer for the synthesis of various polymeric materials. Polyamides, for instance, can be synthesized through the condensation of diamines with dicarboxylic acids. researchgate.net While direct polymerization of this compound is not widely reported, the principles of step-growth polymerization suggest its potential utility. The resulting polymers would possess pendant carboxylic acid groups along the polymer backbone, which could be used for further functionalization, such as cross-linking or the attachment of other molecules.

Furthermore, the adhesive properties of molecules containing catechol or gallol groups, which are structurally similar to the diaminopyridine moiety, are well-known. This suggests that this compound could be explored for the development of novel surface coatings. The amino and carboxylic acid groups could facilitate adhesion to various substrates through hydrogen bonding and electrostatic interactions.

Biochemical Probes and Enzyme Activity Modulation: Mechanistic Insights

The structural features of this compound make it an interesting scaffold for the design of biochemical probes and enzyme inhibitors. The diaminopyridine core is present in various biologically active molecules, and its ability to interact with biological macromolecules is well-established.

Elucidation of Molecular Interactions with Enzymes and Biological Macromolecules

The amino and carboxylic acid groups of this compound can mimic the interactions of natural substrates with enzyme active sites. For example, these groups can form hydrogen bonds and salt bridges with amino acid residues in a protein's binding pocket.

Derivatives of 2,6-diaminopyridine have been coupled with fluorescent reporters like rhodamine to create chemosensors for metal ions. nih.gov These probes exhibit changes in their fluorescence properties upon binding to specific metal ions, allowing for their detection and quantification. nih.gov This demonstrates the potential of the 2,6-diaminopyridine scaffold to be incorporated into larger molecular systems designed to interact with specific biological targets.

While direct studies on the enzyme inhibitory activity of this compound are limited, research on related compounds provides valuable insights. For instance, functionalized 2-pyridone-3-carboxylic acids have been synthesized and evaluated for their antimicrobial activity, with molecular docking studies suggesting their interaction with the active site of DNA gyrase. nih.govresearchgate.net These studies highlight the potential for derivatives of 2,6-diaminonicotinic acid to be developed as potent and selective enzyme inhibitors.

Investigation of Modulatory Effects on Biochemical Pathways

While direct studies on the modulatory effects of this compound on biochemical pathways are emerging, the foundational role of its structural analog, 2,6-diaminopyridine, offers significant insights. Diaminopyridine derivatives are recognized as important pharmacophores in the design of inhibitors for various enzymes and protein-protein interactions. For instance, the 2,6-diaminopyridine scaffold has been identified as a key component in the development of allosteric inhibitors for the Ras-activating exchange factor Sos. ncl.ac.uk The strategic placement of amino groups allows for specific hydrogen bonding interactions within the active or allosteric sites of target proteins.

The introduction of a carboxylic acid group, as seen in 2,6-diaminonicotinic acid, adds another layer of potential interaction, such as salt bridges or additional hydrogen bonds, which could enhance binding affinity and selectivity for a biological target. Theoretical studies and library screening have pointed towards diaminopyridine-containing molecules as potential modulators of enzymes within critical biochemical pathways. ethz.chacs.org Research in this area often involves the synthesis of a library of derivatives where the core 2,6-diaminonicotinic acid structure is modified to optimize its interaction with a specific biological target. The investigation into a novel biochemical pathway for the degradation of certain environmental pollutants has also involved metabolites of related compounds, suggesting a role for such molecules in biocatalysis and bioremediation research. science.gov

Interactions with Nucleic Acids for Structural and Mechanistic Insights

The planar aromatic structure of the pyridine ring, combined with the presence of protonatable amino groups and a carboxylate group, makes this compound a compelling candidate for investigating nucleic acid interactions. Molecules with such features have the potential to interact with DNA and RNA through various modes, including intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone.

Studies on related 2,6-diaminopyridine derivatives have demonstrated their ability to bind to DNA. scribd.com For example, charge transfer complexes of 2,6-diaminopyridine have been shown to interact with calf thymus DNA (CT-DNA). tandfonline.com These interactions are often studied using techniques such as UV-Vis and fluorescence spectroscopy, which can reveal the mode and strength of binding. The general consensus is that planar aromatic systems can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. dntb.gov.uaresearchgate.net This can lead to structural changes in the DNA and interfere with processes like replication and transcription.

The presence of the two amino groups and the carboxylic acid on the 2,6-diaminonicotinic acid moiety can further influence these interactions. The positively charged ammonium (B1175870) groups (in the hydrochloride salt or under acidic conditions) can form strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids. The specific substitution pattern on the pyridine ring can also dictate the preference for binding to the major or minor groove of the DNA. Metal complexes incorporating 2,6-diaminopyridine ligands have also been explored for their DNA binding capabilities, further expanding the potential applications of this structural motif in the study of nucleic acid recognition. acs.org

Charge Transfer Complex Formation and Associated Electronic Phenomena

Charge transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule, resulting in the development of new absorption bands in the UV-Visible spectrum. These complexes are of significant interest due to their unique electronic and optical properties. 2,6-Diaminonicotinic acid, with its electron-rich pyridine ring and amino substituents, can act as an effective electron donor in the formation of CT complexes.

Research on the closely related 2,6-diaminopyridine (DAP) has shown that it readily forms CT complexes with a variety of electron acceptors, such as oxalic acid, 2,5-dihydroxy-p-benzoquinone, and 3,5-dinitrobenzoic acid. researchgate.netsci-hub.ruresearchgate.net The formation of these complexes is typically characterized by the appearance of a new, broad absorption band at a longer wavelength than the absorption bands of the individual components.

The stability and properties of these CT complexes are influenced by several factors, including the nature of the donor and acceptor, the solvent polarity, and the stoichiometry of the complex. The Benesi-Hildebrand equation is often employed to determine the formation constant (KCT) and the molar extinction coefficient (εCT) of the CT complex from spectrophotometric data. researchgate.netresearchgate.net The stoichiometry of these complexes is frequently found to be 1:1. researchgate.netresearchgate.net The formation of these complexes involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Application in Solid-Phase Synthesis Methodologies

Solid-phase synthesis is a powerful technique for the preparation of polymers, peptides, and other complex molecules, where the growing molecular chain is attached to an insoluble solid support. The functional groups on this compound make it a versatile building block for solid-phase synthesis.

The two primary amino groups can serve as points of attachment for further chemical elaboration, while the carboxylic acid can be used to anchor the molecule to a resin or to be coupled with other molecules. The use of 2,6-diaminopyridine in solid-phase applications has been documented. For example, it has been used to derivatize glycans for the creation of glycan microarrays. nih.govnih.govfrontiersin.org This involves the reaction of the amino groups of 2,6-diaminopyridine with the carbohydrate molecules, which are then immobilized on a solid surface.

Furthermore, the principles of solid-phase synthesis have been applied to create polymers incorporating 2,6-diaminopyridine units. uni-halle.de The ability to sequentially add monomer units while the growing chain is attached to a solid support allows for precise control over the polymer's structure and composition. The amino and carboxylic acid functionalities of 2,6-diaminonicotinic acid could be orthogonally protected to allow for selective reactions in a solid-phase synthesis strategy. For instance, one amino group could be used for attachment to the resin, while the other amino group and the carboxylic acid are temporarily protected. Subsequent deprotection steps would then allow for the stepwise addition of other building blocks. The use of dendrimer assembly on polystyrene resin, which utilizes traditional peptide chemistry, also highlights the potential for incorporating diaminobenzoic acid derivatives into complex, multivalent structures via solid-phase techniques. sigmaaldrich.com

Future Directions and Emerging Research Avenues for 2,6 Diaminonicotinic Acid Hydrochloride

Development of Highly Efficient and Selective Synthetic Methodologies

The future of utilizing 2,6-diaminonicotinic acid hydrochloride hinges on the development of more efficient and selective synthetic routes. While traditional methods for creating diaminopyridine structures exist, emerging research focuses on overcoming limitations such as harsh reaction conditions, low yields, and the use of expensive or toxic catalysts.

A key area of development is the refinement of amination protocols for pyridine (B92270) rings. Researchers are exploring alternatives to palladium-catalyzed C-N bond formations, turning to more cost-effective Ullman-type copper catalysts. nih.gov The challenge often lies in controlling the degree of amination to achieve selective mono- or di-substitution on a di-substituted pyridine precursor. nih.gov Future methodologies will likely focus on solvent-free reactions and novel reactor technologies to improve yield and purity. google.com For instance, modifying the classic Chichibabin reaction, which traditionally uses sodium amide, with phase-transfer catalysts or pressurized ammonia (B1221849) atmospheres has shown promise in increasing yields for related diaminopyridines, though surpassing 60% yield remains a challenge. google.com

| Synthetic Approach | Catalyst/Reagent | Key Advantages | Areas for Future Improvement |

| Ullman-Type Coupling | Copper (Cu)/DMPAO | Cost-effective, reduced immunotoxicity compared to Pd. nih.gov | Improving yields for diamination of aryl amines. nih.gov |

| Chichibabin Reaction | Sodium Amide (NaNH2) | Utilizes pyridine as a direct precursor. google.com | Increasing yields beyond 60%, improving product purity. google.com |

| Buchwald-Hartwig Amination | Palladium (Pd) complexes | High efficiency for C-N bond formation. | High cost of catalyst, potential for metal contamination. |

| Direct Allylation/Oxidation | LDA/Allyl Chloride, KMnO4 | Chromatography-free synthesis for related dichloronicotinic acid. indianastate.edu | Adaptation to include amino groups, optimization of oxidation step. indianastate.edu |

Application of Advanced In-Situ Characterization Techniques

To fully understand and optimize the synthesis and reactivity of this compound, advanced in-situ characterization techniques are indispensable. These methods allow for real-time monitoring of reaction kinetics, intermediate formation, and structural changes, providing insights that are unattainable through conventional offline analysis.

Spectroscopic techniques are at the forefront of this effort. In-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can track the consumption of reactants and the emergence of products in real-time. The characterization of palladium(II), rhodium(III), and mercury(II) complexes with the parent 2,6-diaminopyridine (B39239) (dap) has been successfully achieved using ¹H- and ¹³C{¹H}-NMR spectra, demonstrating the power of these techniques in elucidating bonding modes. yu.edu.jo

Mass spectrometry, particularly Electrospray Ionization High-Resolution Mass Spectrometry (ESI HRMS), offers detailed structural information and can be used to identify transient species in a reaction mixture. nih.gov For more complex systems, tandem mass spectrometry techniques provide fragmentation patterns that help confirm the structure of newly synthesized derivatives. nih.gov Future research will likely involve coupling these in-situ techniques with reaction vessels to create integrated systems for process optimization and mechanistic studies.

Computational Design of Novel 2,6-Diaminonicotinic Acid Derivatives with Targeted Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized. This in silico approach can significantly accelerate the discovery of novel derivatives of 2,6-diaminonicotinic acid with tailored functionalities. nih.gov

DFT calculations can be used to model a range of molecular properties, including electronic structure, bond dissociation energies, and reaction pathways. nih.govresearchgate.net By analyzing parameters like Fukui functions and intermolecular interaction energies, researchers can predict the most reactive sites within a molecule and how it will interact with other chemical species. researchgate.net For example, theoretical studies on azobenzene (B91143) derivatives have successfully rationalized their photochemical properties and the kinetics of their isomerization, providing a roadmap for designing new molecular switches. mdpi.com

This predictive power allows for the rational design of derivatives with specific characteristics. For instance, by modeling the effect of different substituents on the pyridine ring or the amino groups, it is possible to design compounds with enhanced affinity for specific metal ions or with fine-tuned electronic properties for optoelectronic applications. researchgate.netresearchgate.net Theoretical calculations can also elucidate the nature of intermolecular interactions, such as hydrogen and halogen bonds, which are crucial for designing self-assembling materials and crystal engineering. researchgate.net

| Computational Method | Predicted Property | Application in Design |

| Density Functional Theory (DFT) | Electronic Structure, Reaction Energies | Predicting reactivity, stability, and spectral properties. nih.govresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Charge Distribution, Intermolecular Interactions | Understanding donor-acceptor properties and non-covalent bonding. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies, UV-Vis Spectra | Designing molecules with specific light-absorbing or emitting properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Paths, Electron Density Topology | Characterizing the strength and nature of chemical bonds, including hydrogen and halogen bonds. researchgate.net |

Exploration of New Chemical Reactivity and Transformation Pathways

The trifunctional nature of this compound—with its two nucleophilic amino groups, an acidic carboxyl group, and an electron-deficient pyridine ring—offers a rich landscape for exploring new chemical reactions. The amino groups can serve as sites for N-alkylation, acylation, or condensation with carbonyl compounds to form Schiff bases. nih.govnih.gov The carboxylic acid group can be converted into esters, amides, or other derivatives, providing a handle for attaching the molecule to polymers or surfaces. nih.gov

A particularly interesting area is the compound's ability to act as a ligand for metal ions. The nitrogen atom of the pyridine ring and the amino groups can coordinate with various metals, forming stable complexes. nih.govnih.gov This property is foundational for developing new catalysts, sensors, and materials. Studies on related 2,6-diaminopyridine derivatives have shown they can form complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). nih.gov

Furthermore, the reactivity of the core structure can be modulated. For example, research on a 2,6-diamino pyridine-based enediyne showed that its thermal reactivity could be controlled by the extent of salt formation with external acids, suggesting a potential for pH-based control of reactivity in targeted drug design. nih.gov Future work will likely focus on leveraging this multifunctionality to create complex, three-dimensional structures and to develop novel polymerization and cyclization reactions.

Potential in Advanced Functional Materials and Optoelectronic Applications

The unique electronic and structural features of 2,6-diaminonicotinic acid derivatives make them promising candidates for advanced functional materials and optoelectronic devices. The conjugated pyridine core is an excellent building block for creating materials that interact with light. nih.gov

Derivatives of the closely related 2,6-diaminopyridine have been investigated as fluorescent probes for detecting transition metal ions. nih.gov The mechanism often involves an intramolecular charge transfer upon excitation, which is modulated by the binding of a metal ion to the pyridine nitrogen, leading to a detectable change in the fluorescence spectrum. nih.gov This principle can be extended to design highly selective and sensitive chemical sensors.

The 2,6-disubstituted pyridine scaffold is also valuable in constructing larger, highly conjugated systems for optoelectronics. For instance, 2,6-bis(2-anilinoethynyl)pyridine scaffolds have been synthesized and shown to have tunable fluorescent properties based on the functional groups attached. nih.govrsc.org These molecules can act as anion sensors and exhibit "on-off" or "off-on" fluorescence behavior, making them suitable for molecular switches and logic gates. nih.gov The inherent rigidity and metal-binding capability of this scaffold are advantageous for applications in light-emitting materials, liquid crystals, and polymer composites. nih.gov The ability of the amino and carboxyl groups to form strong hydrogen bonds also opens possibilities for creating self-assembling supramolecular structures and gels with unique optical and electronic properties. acs.org

Q & A

Q. What analytical methods are recommended for quantifying 2,6-diaminonicotinic acid hydrochloride in pharmaceutical formulations?

Reverse-phase HPLC with UV detection is a robust method for quantification. A validated approach includes using a C18 column (e.g., 150 mm × 4.6 mm, 5 μm), a mobile phase of phosphate buffer and methanol (70:30 v/v), and detection at 207 nm. Calibration curves (1–10 μg/mL) with high linearity (r > 0.999) and recovery rates (99–100%) ensure accuracy . Acid dye spectrophotometry is an alternative but may lack specificity for complex matrices .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight containers at 2–8°C to prevent degradation. Use HPLC-grade solvents for dissolution to avoid background contamination from impurities (e.g., glycine in low-purity HCl). Filter solvents before use and shield solutions from direct sunlight to minimize photolytic reactions .

Q. What synthetic routes are available for preparing this compound?

While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods for hydrochlorides involve nucleophilic substitution or condensation reactions. For example, alkylation of diyne precursors with n-BuLi and bromoalkanes in THF at −78°C, followed by acidification with HCl, yields hydrochlorides with moderate yields (21–47%). Purification via ether extraction and recrystallization is recommended .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

Contradictions between experimental XRD patterns and computational models may arise from protonation state variations or solvate formation. Use high-resolution NMR (e.g., H, C) to confirm the hydrochloride’s structure, focusing on amine and carboxylic proton shifts. Cross-validate with FTIR to detect NH and COO vibrations (~1650 cm and ~1700 cm, respectively) .

Q. What strategies optimize the separation of this compound from structurally similar impurities?

Impurities like aminopterin derivatives (e.g., 4-aminofolic acid) can co-elute in HPLC. Optimize gradient elution by adjusting methanol content or using ion-pair reagents (e.g., 0.1% trifluoroacetic acid). Alternatively, employ hydrophilic interaction liquid chromatography (HILIC) for polar impurities. Validate specificity via spiked recovery tests and mass spectrometry (MS) .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Stability studies in PBS (pH 7.4) show that the compound remains intact for 24 hours at 25°C. However, acidic conditions (pH < 3) may protonate the pyridine ring, altering solubility and reactivity. Use buffered solutions (e.g., 10 mM sodium acetate, pH 5.0) for long-term storage and monitor degradation via UV-Vis spectral shifts .

Q. What safety protocols are critical when handling this compound in bulk synthesis?

Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Use fume hoods to prevent inhalation of fine particles, which may cause respiratory irritation. Avoid mixing with strong oxidizers to prevent hazardous gas release (e.g., Cl) .

Methodological Notes

- Chromatographic Validation : Include system suitability tests (e.g., tailing factor < 2, theoretical plates > 2000) for HPLC methods .

- Structural Confirmation : Combine NMR, FTIR, and high-resolution MS to resolve ambiguities in protonation or hydration states .

- Safety Compliance : Adhere to GHS guidelines for labeling and disposal, particularly for hazardous decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products